Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
Description
The compound Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride (hereafter referred to as Compound A) is a synthetic isoquinoline derivative characterized by:
- A 3,4-dihydroisoquinoline core.
- 6,7-Dimethoxy substitutions on the aromatic ring.
- 3,3-Dimethyl groups at position 3 of the dihydro ring.
- A benzyl (phenylmethyl) group at position 1.
- A hydrochloride salt formulation to enhance solubility .
This structure confers unique physicochemical and pharmacological properties, making it a candidate for further drug development.
Properties
IUPAC Name |
1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCIUIYWJLDZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157691 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132681-00-6 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132681006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Table 1: Synthetic Conditions for Key Steps
Reactivity of the Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline scaffold exhibits distinct reactivity compared to fully aromatic isoquinoline:
-
Oxidation : The saturated ring can undergo dehydrogenation to form aromatic isoquinoline using catalysts like Pd/C or DDQ (dichlorodicyanoquinone) .
-
Acid-Base Behavior : The hydrochloride salt enhances water solubility, with the free base regenerated under alkaline conditions (pH > 8) .
Table 2: Oxidation Reactions
| Substrate | Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Dihydroisoquinoline | DDQ | CH₂Cl₂, 25°C | Isoquinoline | |
| Dihydroisoquinoline | Pd/C, H₂ | H₂ (1 atm), EtOH | Aromatic dehydrogenation |
Substitution and Functionalization
The methoxy and benzyl groups dictate regioselective transformations:
-
Demethylation : Methoxy groups at C6/C7 undergo demethylation with BBr₃ or HI to yield catechol derivatives .
-
Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) cleaves the N-benzyl group, producing the primary amine.
Table 3: Substitution Reactions
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, –78°C | 6,7-Dihydroxy derivative | |
| N-Debenzylation | 10% Pd-C, H₂, MeOH | Primary amine formation |
Biological Interactions
While direct data on this compound is limited, structurally similar dihydroisoquinolines show:
-
Receptor Modulation : Interaction with serotonin (5-HT) and muscarinic acetylcholine receptors (mAChRs) via the amine functionality .
-
Calcium Channel Effects : Inhibition of L-type Ca²⁺ channels at micromolar concentrations, as seen in PMC11357176 .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Therapeutic Use
The primary application of this compound lies in its role as an intermediate for the synthesis of tetrabenazine , a drug approved for the treatment of Huntington's disease and other dyskinetic disorders. Tetrabenazine acts as a dopamine depletor and is effective in managing chorea associated with Huntington's disease. The synthesis of tetrabenazine involves the conversion of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride through several chemical reactions .
Case Study: Tetrabenazine
Tetrabenazine was fast-tracked by the FDA in 2008 for treating Huntington's chorea. Its efficacy is attributed to its ability to reduce dopamine levels in the brain, thereby alleviating symptoms associated with hyperkinetic movement disorders. The synthesis process using isoquinoline derivatives has been optimized to enhance yield and purity while reducing costs and waste .
Organic Synthesis
Synthesis Methodology
A notable method for synthesizing isoquinoline hydrochloride involves a one-pot reaction that simplifies the process significantly. This method utilizes readily available starting materials like 3,4-dimethoxy phenethylamine and formylation reagents to produce high yields (over 75%) with purities exceeding 99% .
Synthesis Process Overview:
| Step | Description |
|---|---|
| 1 | Prepare a reaction system using phenethylamine and formylation reagent. |
| 2 | Add oxalyl chloride to create an intermediate solution. |
| 3 | Introduce phosphotungstic acid for catalytic ring closure. |
| 4 | Crystallize the product by cooling and filtering. |
This streamlined approach not only enhances efficiency but also minimizes the use of hazardous reagents and reduces environmental impact.
Mechanism of Action
The mechanism by which Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Substituents (Position 1) | Benzyl | 2-Chlorophenyl | 1,1-Dimethyl |
| Core Structure | 3,4-Dihydroisoquinoline | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline |
| LD₅₀ (mg/kg) | Not reported | ~280 (analog) | Not reported |
| Local Anesthetic Activity | > Lidocaine (1% concentration) | > Lidocaine | Not studied |
| Synthetic Route | Pictet–Spengler reaction | Bischler–Napieralski reaction | Reduction of dihydroisoquinoline |
Biological Activity
Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molar mass of approximately 376.86 g/mol. It is characterized by a light yellow crystalline powder form with a melting point between 98-99 °C .
Pharmacological Properties
Isoquinoline derivatives have been studied for various pharmacological effects, including:
- Antipsychotic Activity : The compound is a key intermediate in the synthesis of Tetrabenazine (trade name Xenazine), which is used to treat Huntington's disease and other dyskinetic disorders. Tetrabenazine acts as a dopamine receptor antagonist and has been shown to reduce chorea in patients with Huntington's disease .
- Neuroprotective Effects : Research indicates that isoquinoline derivatives may exhibit neuroprotective properties. For instance, studies have shown that certain isoquinolines can inhibit oxidative stress and apoptosis in neuronal cells .
- Antidepressant Activity : Some studies suggest that isoquinoline compounds can influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects .
The biological activity of Isoquinoline derivatives is often attributed to their ability to interact with various neurotransmitter systems:
- Dopamine Receptor Modulation : As noted in Tetrabenazine's mechanism of action, isoquinolines can modulate dopamine receptors, which is crucial for treating conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptor Interaction : Some isoquinolines have been shown to bind to serotonin receptors (5-HT receptors), influencing mood regulation and anxiety levels.
- Antioxidant Properties : The presence of methoxy groups in the structure enhances the antioxidant capacity of these compounds, helping to mitigate cellular damage caused by reactive oxygen species (ROS) .
Study 1: Neuroprotective Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related isoquinoline derivative significantly reduced neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes while downregulating pro-apoptotic factors in vitro .
Study 2: Antipsychotic Efficacy
Clinical trials involving Tetrabenazine have confirmed its efficacy in managing chorea associated with Huntington's disease. Patients reported significant reductions in involuntary movements when treated with the drug derived from isoquinoline .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 376.86 g/mol |
| Melting Point | 98-99 °C |
| Pharmacological Use | Antipsychotic |
| Mechanism | Dopamine receptor antagonist |
| Study | Findings |
|---|---|
| Neuroprotective Effects | Reduced cell death from oxidative stress |
| Antipsychotic Efficacy | Significant reduction in chorea symptoms |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
Methodological Answer:
The synthesis of structurally similar isoquinoline derivatives typically involves cyclization reactions, nucleophilic substitutions, or palladium-catalyzed couplings. For example:
- Key Step : Chlorinated intermediates (e.g., 1-chloro-6,7-dimethoxyisoquinoline) can react with guanidine hydrochloride under anhydrous DMSO with NaH as a base and t-buXPhos as a catalyst at 100°C, yielding derivatives with ~38% efficiency .
- Purification : Column chromatography (silica gel, gradient elution) is recommended, followed by recrystallization from ethanol or methanol.
- Validation : Purity ≥98.5% can be confirmed via HPLC (C18 column, UV detection at 254 nm). Structural confirmation requires H/C NMR and HRMS .
Advanced: How can low synthetic yields be optimized for derivatives of this compound?
Methodological Answer:
Low yields (e.g., 27% for cyano-substituted analogs) often arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening : Replace t-buXPhos with Buchwald-Hartwig catalysts (e.g., Pd(OAc)/XPhos) to improve coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, NMP) to enhance solubility of bulky intermediates.
- Temperature Control : Gradual heating (e.g., 80°C → 140°C) minimizes decomposition in CuCN-mediated reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR (400 MHz, DMSO-d) identifies methoxy ( 3.70–3.85 ppm), aromatic ( 6.80–7.20 ppm), and dihydroisoquinoline protons ( 2.80–3.50 ppm). C NMR confirms quaternary carbons and substituents .
- HRMS : Electrospray ionization (ESI+) with m/z accuracy ≤5 ppm validates the molecular formula (e.g., CHClNO, [M+H] = 376.1312) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
Discrepancies in NMR or melting points may arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline forms .
- Degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative byproducts .
- Isomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric centers exist .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute oral toxicity: Category 4) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via LC-MS. Isoquinoline derivatives are prone to hydrolysis under acidic conditions (pH <3) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~240°C, consistent with its flash point .
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
